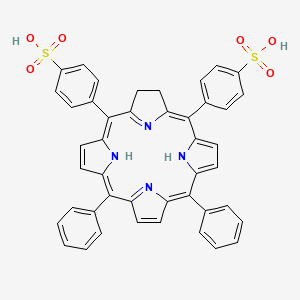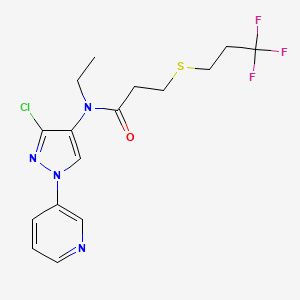
Tyclopyrazoflor
概要
説明
Tyclopyrazoflor is an anthranilamide compound with pesticidal activity . It is also known by its IUPAC name: N - [3-chloro-1- (3-pyridyl)-1 H -pyrazol-4-yl]- N -ethyl-3- [ (3,3,3-trifluoropropyl)thio]propanamide . Its CAS Registry Number is 1477919-27-9 .
Synthesis Analysis
The synthesis of Tyclopyrazoflor starts with a [3 + 2] cyclization of 3-hydrazinopyridine hydrochloride and methyl acrylate. Chlorination of the resulting pyrazolidinone leads to the pyrazoline, which is oxidized to the disubstituted pyrazole derivative. Regioselective nitration delivers the nitropyrazole, which is then reduced to the corresponding aminopyrazole derivative. Its acylation with 3- ( (333-trifluoropropyl)thio)propanoyl chloride affords the secondary amide, which is then converted into Tyclopyrazoflor by alkylation .
Molecular Structure Analysis
The molecular formula of Tyclopyrazoflor is C16H18ClF3N4OS . The InChIKey is DBHVHTPMRCXCIY-UHFFFAOYSA-N .
科学的研究の応用
1. Bioisosteric-Replacement-Driven Lead Optimization
Tyclopyrazoflor, identified as a pyridinyl-pyrazole compound, exhibits notable activity against sap-feeding insects. Research led by Chen et al. (2022) focused on optimizing its biological properties through a heterocyclic replacement strategy. The study involved evaluating the significance of both the pyridyl and pyrazole moieties on the compound's activity, and applied density functional theory (DFT) calculations for biological activity analysis. This approach enhanced understanding of tyclopyrazoflor analogues' activities (Chen, Li, Shao, & Maienfisch, 2022).
2. Development of Scalable Production Processes
Yang et al. (2019) explored scalable production processes for tyclopyrazoflor, focusing on the synthesis of a key intermediate: 3-(3-chloro-1H-pyrazol-1-yl)pyridine. The study presented a route that involved [3 + 2] cyclization, followed by steps such as chlorination and oxidation. This research is pivotal in streamlining the production of tyclopyrazoflor for broader insecticidal applications (Yang et al., 2019).
3. Pyrazole Compounds in Anticancer Research
The pyrazole scaffold, which is a part of tyclopyrazoflor's structure, has been extensively studied for its anticancer properties. Kumar et al. (2013) highlighted the importance of molecular modeling in designing pyrazole analogs targeting various receptors significant in cancer management, such as protein kinase and tyrosine kinase inhibitors. These findings suggest potential applications of tyclopyrazoflor in oncological research (Kumar, Saini, Jain, & Jain, 2013).
4. Pyrazole Derivatives as Tyrosine Kinase Inhibitors
Research on pyrazolo[3,4-d]pyrimidine derivatives, closely related to tyclopyrazoflor, indicates their potential as dual tyrosine kinase inhibitors active against glioblastoma. Poggialini et al. (2023) identified compounds from this class showing promising inhibitory activity and potential for treating glioblastoma multiforme, hinting at similar applications for tyclopyrazoflor derivatives (Poggialini et al., 2023).
Safety and Hazards
In case of exposure, it is advised to avoid inhalation and contact with eyes and skin. If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . It is also recommended to avoid dust and aerosol formation .
将来の方向性
特性
IUPAC Name |
N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVHTPMRCXCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894948 | |
| Record name | Tyclopyrazoflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyclopyrazoflor | |
CAS RN |
1477919-27-9 | |
| Record name | Tyclopyrazoflor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyclopyrazoflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYCLOPYRAZOFLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

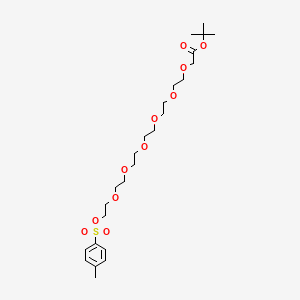
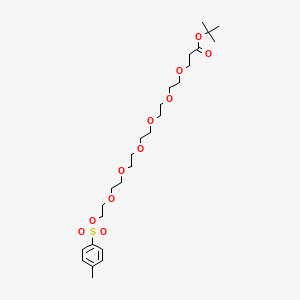


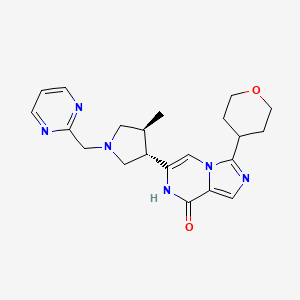
![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)
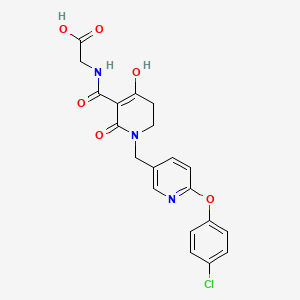
![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

